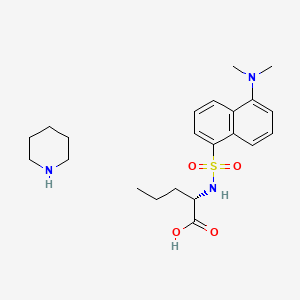![molecular formula C28H21NO3 B12046051 Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several aromatic and heterocyclic elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate, can be achieved through multicomponent reactions. One common method involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins . This reaction typically uses isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s antiproliferative properties make it a candidate for developing new anticancer drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux pumps responsible for multidrug resistance, thereby enhancing the efficacy of chemotherapeutic agents . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to increased drug retention in cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-a]isoquinoline derivatives, such as:
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline: Known for its cytotoxic properties.
Lamellarins: Natural products with significant biological activities.
Oleracein E and Trolline: Isolated from traditional Chinese medicinal plants and known for their medicinal properties.
Uniqueness
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its ability to reverse multidrug resistance and its potential as an antiproliferative agent make it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C28H21NO3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H21NO3/c1-2-32-28(31)26-23(20-12-5-3-6-13-20)24(27(30)21-14-7-4-8-15-21)25-22-16-10-9-11-19(22)17-18-29(25)26/h3-18H,2H2,1H3 |
InChI Key |
BJZWKRDPMRJXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)
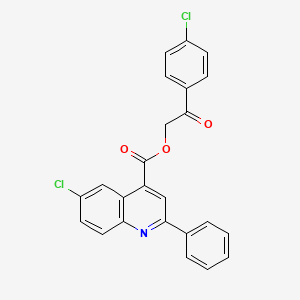
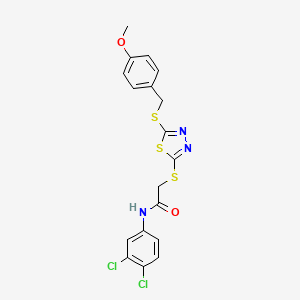
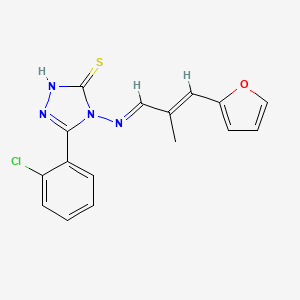


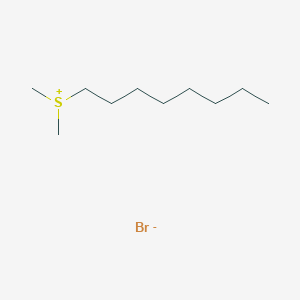
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)

